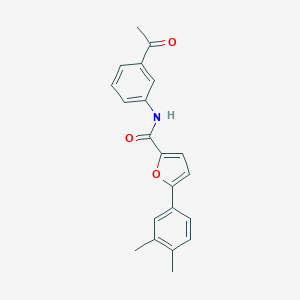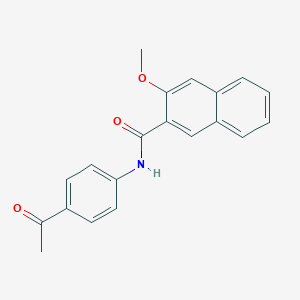
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MMQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide is not fully understood, but it has been suggested that it may act by inhibiting various cellular pathways involved in tumor growth, inflammation, and microbial infection. In the study by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to induce cell cycle arrest at the G2/M phase and apoptosis in human hepatocellular carcinoma cells by downregulating the expression of cyclin B1 and upregulating the expression of Bax and cleaved caspase-3. In the study by Wang et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit various biochemical and physiological effects, including inhibition of tumor growth, anti-inflammatory activity, and antimicrobial activity. In the study by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. In the study by Wang et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Additionally, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in drug discovery and development. However, there are also limitations to using 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide in lab experiments, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide, including:
1. Further studies to elucidate the mechanism of action of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide and its potential side effects.
2. Development of new derivatives of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide with improved pharmacological properties.
3. Evaluation of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections.
4. Investigation of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a diagnostic tool for the detection of cancer and microbial infections.
5. Exploration of the potential of 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide is a promising chemical compound with potential applications in drug discovery and development. Its antitumor, anti-inflammatory, and antimicrobial properties make it a valuable compound for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide can be synthesized through a multi-step process starting from commercially available 2-methoxy-3-methylquinoline. The first step involves the protection of the amine group using tert-butyloxycarbonyl (BOC) chloride to yield BOC-protected 2-methoxy-3-methylquinoline. The BOC group is then removed using trifluoroacetic acid (TFA) to obtain 2-methoxy-3-methylquinoline. The final step involves the coupling of 2-methoxy-3-methylquinoline with 8-amino-1-naphthoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to yield 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In a study conducted by Li et al., 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Wang et al. reported that 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 2-methoxy-3-methyl-N-quinolin-8-ylbenzamide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-9-14(17(12)22-2)18(21)20-15-10-4-7-13-8-5-11-19-16(13)15/h3-11H,1-2H3,(H,20,21) |
Clé InChI |
CNAZYJNUEOAUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)

![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)